

Spectroscopic Profile of Decarestrictine C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decarestrictine C*

Cat. No.: *B1670110*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decarestrictine C, a member of the decastrictine family of 10-membered lactones, has garnered significant interest within the scientific community due to its biological activities, including the inhibition of cholesterol biosynthesis. These natural products were first isolated from *Penicillium simplicissimum* and *Penicillium corylophilum*. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques. This technical guide provides a comprehensive overview of the available spectroscopic data for **Decarestrictine C**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from primary literature and is intended to serve as a valuable resource for researchers engaged in the study, synthesis, or derivatization of this important natural product.

Spectroscopic Data

The spectroscopic data for **Decarestrictine C** is summarized in the following tables. It is important to note that **Decarestrictine C** exists as a mixture of two distinct conformational isomers at room temperature, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR data for synthetic **Decarestrictine C1**, which is in good agreement with the natural product, are presented below.

Table 1: ^1H NMR Spectroscopic Data for **Decarestrictine C**

| Position | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------------------|----------------------------------|--------------|---------------------------|
| Data not available in search results | | | |

Table 2: ^{13}C NMR Spectroscopic Data for **Decarestrictine C**

| Position | Chemical Shift (δ , ppm) |
|--------------------------------------|----------------------------------|
| Data not available in search results | |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and confirming the molecular weight of **Decarestrictine C**.

Table 3: Mass Spectrometry Data for **Decarestrictine C**

| Ionization Mode | $[\text{M}+\text{H}]^+$ (Calculated) | $[\text{M}+\text{H}]^+$ (Observed) |
|--------------------------------------|--------------------------------------|------------------------------------|
| Data not available in search results | | |

Infrared (IR) Spectroscopy Data

The IR spectrum of **Decarestrictine C** provides valuable information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for **Decarestrictine C**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------------|------------|
| Data not available in search results | |

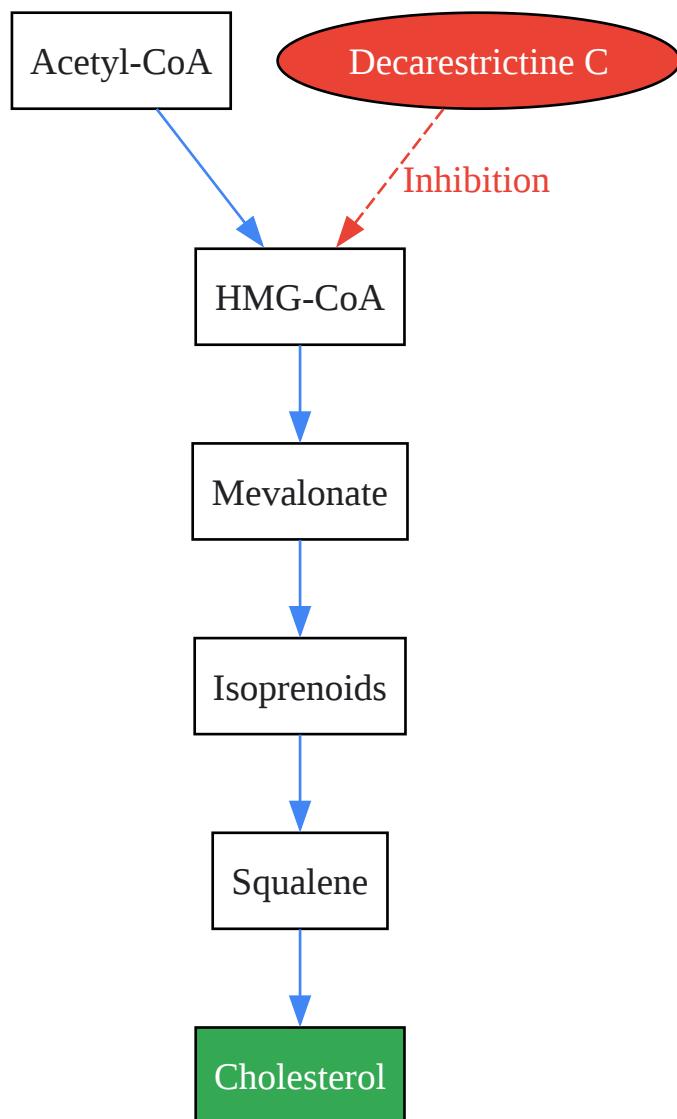
Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **Decarestrictine C** are crucial for reproducibility and comparison of results. The following sections outline the general methodologies employed in the literature.

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The sample is dissolved in a suitable deuterated solvent, such as CDCl₃ or CD₃OD. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for NMR Data Acquisition:



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Decarestrictine C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670110#spectroscopic-data-for-decarestrictine-c-nmr-ms-ir\]](https://www.benchchem.com/product/b1670110#spectroscopic-data-for-decarestrictine-c-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com